![molecular formula C14H19Cl2N5 B12283347 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride](/img/structure/B12283347.png)
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩は、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピロリジン環とイミダゾ-ピロロ-ピラジンコアを含む独自の構造によって特徴付けられ、研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩の合成は、ピロリジン環とイミダゾ-ピロロ-ピラジンコアの形成を含む複数のステップを伴います。反応条件は通常、目的の生成物を高純度で高収率で得るために、特定の触媒と溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、商業用途に不可欠な一貫した品質とスケーラビリティを確保します。
化学反応の分析
反応の種類
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩は、次のような様々な化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核試薬などの試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、次のようなものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
求核試薬: ハロゲン、アミン
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化は様々な酸素化誘導体をもたらす可能性があり、一方、還元は異なる水素化化合物を生成する可能性があります。
科学研究での応用
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩は、次のような科学研究の様々な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子の潜在的な相互作用について研究されています。
医学: 様々な疾患の薬物候補としての役割など、その潜在的な治療効果について調査されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物の比較
類似化合物
ポジトロニウムハイドライド: ポジトロニウムの異種原子に結合した水素原子からなるエキゾチックな分子.
硫黄化合物: 硫黄元素から形成された化学化合物であり、様々な酸化状態と独自の特性を示します.
メチルアンモニウム鉛ハライド: ペロブスカイト構造を持つ固体化合物で、太陽電池やその他の用途に使用されます.
独自性
8-(3S,4R)-4-エチルピロリジン-3-イル)3H-イミダゾ[1,2a]ピロロ[2,3-e]ピラジンビス塩酸塩は、その特定の構造的特徴と潜在的な用途によりユニークです。ピロリジン環とイミダゾ-ピロロ-ピラジンコアの組み合わせにより、他の化合物とは一線を画しており、科学研究にとって貴重な対象となっています。
類似化合物との比較
Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Sulfur compounds: Chemical compounds formed by the element sulfur, exhibiting various oxidation states and unique properties.
Methylammonium lead halide: Solid compounds with perovskite structure, used in solar cells and other applications.
Uniqueness
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride is unique due to its specific structural features and potential applications. Its combination of a pyrrolidine ring and an imidazo-pyrrolo-pyrazine core sets it apart from other compounds, making it a valuable subject for scientific research.
特性
分子式 |
C14H19Cl2N5 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
12-(4-ethylpyrrolidin-3-yl)-1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene;dihydrochloride |
InChI |
InChI=1S/C14H17N5.2ClH/c1-2-9-5-15-6-10(9)12-7-17-13-8-18-14-11(19(12)13)3-4-16-14;;/h3-4,7-10,15-16H,2,5-6H2,1H3;2*1H |
InChIキー |
LKVHWZCFMAQTFX-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC1C2=CN=C3N2C4=C(NC=C4)N=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
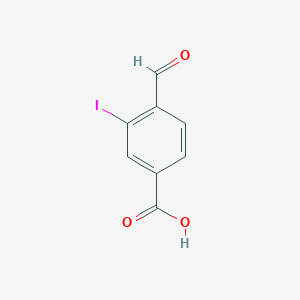

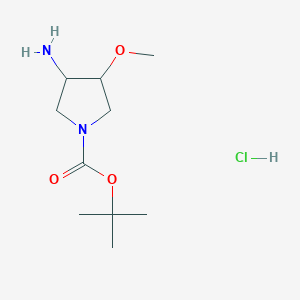
![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
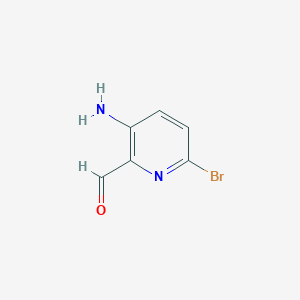
amine hydrochloride](/img/structure/B12283298.png)
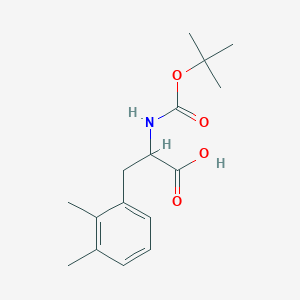

![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
![1-Iodo-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12283329.png)
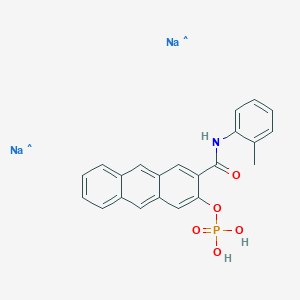
![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
